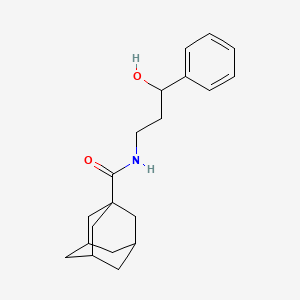

(3r,5r,7r)-N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3r,5r,7r)-N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide, also known as Memantine, is a drug used in the treatment of Alzheimer's disease. It was first synthesized in the late 1960s and was approved by the FDA in 2003 for the treatment of moderate to severe Alzheimer's disease.

Wissenschaftliche Forschungsanwendungen

Material Synthesis and Characterization

Research into adamantane derivatives, such as (3r,5r,7r)-N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide, has led to the synthesis and characterization of materials with unique properties. For instance, the synthesis of new polyamides containing adamantyl and diamantyl moieties in the main chain demonstrated materials with medium inherent viscosities and high glass transition temperatures, suggesting their potential use in high-performance applications due to their thermal stability and mechanical strength (Chern, Shiue, & Kao, 1998). Similarly, adamantane-type cardo polyamides have been developed, showing good solubility in polar solvents and high glass transition temperatures, indicating their suitability for advanced material applications (Liaw, Liaw, & Chung, 1999).

Low Dielectric Materials

Adamantane-based compounds have also been explored for their potential in creating materials with low dielectric constants, which are crucial for electronic applications. A study on soluble polyimides based on adamantane reported the production of films with low dielectric constants and low moisture absorptions, highlighting their potential for use in electronic devices to reduce power consumption and improve performance (Chern & Shiue, 1997).

Catalysis and Synthesis

The catalytic synthesis of N-Aryladamantane-1-carboxamides using phosphorus trichloride presents another application of adamantane derivatives, showcasing a method to achieve high yields in the synthesis of these compounds. This process could be beneficial for creating various pharmacologically active molecules or materials with specific chemical properties (Shishkin et al., 2020).

Medicinal Chemistry Applications

In medicinal chemistry, the functionalization of adamantanes has been studied for the development of new therapeutics. For instance, the preparation of fluoroadamantane acids and amines assessed the impact of bridgehead fluorine substitution on solution- and solid-state properties, providing insights into how such modifications can affect the pharmacological profiles of adamantane-based drugs (Jasys et al., 2000).

Wirkmechanismus

Target of Action

The primary target of N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide is the Ebola Virus Glycoprotein (EBOV GP) . This protein plays a crucial role in the entry of the virus into host cells, making it a key target for antiviral therapies .

Mode of Action

N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide interacts with the EBOV GP, inhibiting its function .

Biochemical Pathways

The inhibition of EBOV GP by N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide affects the entry pathway of the Ebola virus. By blocking the function of EBOV GP, the compound prevents the virus from entering host cells, thereby inhibiting infection .

Pharmacokinetics

Adamantane derivatives are generally known for their good metabolic stability

Result of Action

The result of the action of N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide is the inhibition of Ebola virus infection. By blocking the function of EBOV GP, the compound prevents the virus from entering host cells, thereby stopping the spread of the virus within the host .

Eigenschaften

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO2/c22-18(17-4-2-1-3-5-17)6-7-21-19(23)20-11-14-8-15(12-20)10-16(9-14)13-20/h1-5,14-16,18,22H,6-13H2,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNRTMHLFQGUCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC(C4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2394105.png)

![3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one](/img/structure/B2394114.png)

![5-(2-chloro-4-fluorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2394115.png)

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2394120.png)

![1-(2-Ethylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2394121.png)